Aldehyde-benzyl-PEG5-alkyne

PROTAC linker optimization Ternary complex formation PEG spacer engineering

Aldehyde-benzyl-PEG5-alkyne is a monodisperse, heterobifunctional PEG linker for PROTAC development and bioconjugation. Its precise PEG5 spacer (≈18–20 Å) enables sharper linker-length SAR than PEG4/PEG6 alternatives; the aromatic benzaldehyde ensures pH-stable, site-selective amine conjugation superior to aliphatic aldehydes or NHS esters. Procure this high-purity, analytically verified intermediate to accelerate ternary complex optimization and generate homogeneous, stable conjugates for targeted degradation and ADC programs.

Molecular Formula C19H26O6
Molecular Weight 350.4 g/mol
Cat. No. B11827215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAldehyde-benzyl-PEG5-alkyne
Molecular FormulaC19H26O6
Molecular Weight350.4 g/mol
Structural Identifiers
SMILESC#CCCOCCOCCOCCOCCOC1=CC=C(C=C1)C=O
InChIInChI=1S/C19H26O6/c1-2-3-8-21-9-10-22-11-12-23-13-14-24-15-16-25-19-6-4-18(17-20)5-7-19/h1,4-7,17H,3,8-16H2
InChIKeyAALNWPTUBYAKQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aldehyde-benzyl-PEG5-alkyne: A PEG5-Based Heterobifunctional Linker for Orthogonal PROTAC Assembly


Aldehyde-benzyl-PEG5-alkyne (CAS# 1378928-83-6, MW 350.41, LogP 1.3) is a monodisperse heterobifunctional polyethylene glycol (PEG) linker comprising a terminal alkyne for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and an aromatic aldehyde (via benzyl group) for site-selective amine conjugation via reductive amination or oxime ligation [1]. The compound is principally employed as a PROTAC (proteolysis targeting chimera) linker to tether E3 ligase ligands and target-protein warheads , with the PEG5 spacer (five ethylene glycol repeat units) providing a discrete end-to-end distance of approximately 18-20 Å in fully extended conformation and enhanced aqueous solubility relative to non-PEGylated alkyl linkers [2].

Why In-Class PEG Linkers Cannot Substitute for Aldehyde-benzyl-PEG5-alkyne Without Functional Penalty


Substituting Aldehyde-benzyl-PEG5-alkyne with a generic PEG linker of similar length (e.g., PEG4 or PEG6 variants) or with alternative aldehyde chemistries (e.g., aliphatic aldehyde-PEG-alkyne) introduces quantifiable functional liabilities. The PEG repeat number directly modulates ternary complex formation efficiency in PROTAC applications, with each additional ethylene glycol unit adding approximately 3.5 Å to the spacer length and altering the conformational entropy available for productive E3 ligase-target protein orientation [1]. Studies on PROTAC linker length optimization demonstrate that cell activity follows a sharp PEG-length dependency, with the trend PEG3 > PEG4 ≫ PEG2 observed across multiple chemical series, indicating that a single-unit deviation can reduce degradation efficiency by orders of magnitude [2]. Furthermore, the aromatic benzaldehyde moiety confers pH-dependent stability advantages over aliphatic aldehydes: micelles formed from aromatic aldehyde-based conjugates remain highly stable at physiologic pH (7.4), whereas those derived from aliphatic aldehydes exhibit sensitivity to mildly acidic conditions, leading to premature payload release [3]. Generic substitution without compensating for these orthogonal reactivity, spacer-length, and stability parameters cannot guarantee equivalent conjugate performance.

Quantitative Differentiation Evidence for Aldehyde-benzyl-PEG5-alkyne Versus Structural Analogs


PEG5 Spacer Length: Optimal Intermediate Span Between PEG4 and PEG6 for Ternary Complex Tuning

Aldehyde-benzyl-PEG5-alkyne incorporates a five-unit PEG spacer (PEG5), occupying a strategic intermediate position between the widely adopted PEG4 (4 units) and PEG6 (6 units) standards. Comparative analysis of PROTAC linker length optimization campaigns reveals that progression from PEG4 to PEG8 can enhance ternary complex residence time by up to an order of magnitude, translating to lower cellular EC50 values [1]. In a Retro-2-based PROTAC study, GSPT1 degradation was demonstrated to depend critically on PEG linker length; PEG2-containing molecules induced degradation whereas alternative lengths did not, confirming that the PEG chain length, not merely its presence, determines biological activity [2]. Additionally, head-to-head comparison of PROTAC series revealed the cell activity trend PEG3 > PEG4 ≫ PEG2, establishing that a single-unit deviation (e.g., from PEG5 to PEG4 or PEG6) can produce a measurable difference in degradation potency depending on the specific E3 ligase-target pair geometry [3]. The PEG5 spacer thus provides an additional optimization point distinct from PEG4 and PEG6, enabling fine-tuning of the spatial orientation required for productive ubiquitination when the inter-pocket distance between E3 ligase and target protein does not align optimally with the ~14-15 Å (PEG4) or ~21-22 Å (PEG6) spans.

PROTAC linker optimization Ternary complex formation PEG spacer engineering

Aromatic Aldehyde Stability Advantage: pH-Dependent Hydrolytic Resistance vs. Aliphatic Aldehydes

Aldehyde-benzyl-PEG5-alkyne features an aromatic benzaldehyde moiety, which confers distinct pH-dependent stability characteristics compared to aliphatic aldehyde-containing PEG linkers (e.g., aldehyde-PEG5-alkyne with terminal propionaldehyde or butyraldehyde). In comparative micelle stability studies, PEG-phosphatidylethanolamine (PEG-PE) conjugates formed via aromatic aldehyde-derived hydrazone linkages exhibited high stability at physiologic pH (7.4), whereas micelles derived from aliphatic aldehyde-based conjugates demonstrated high sensitivity to mildly acidic pH, leading to accelerated payload release under conditions mimicking endosomal compartments (pH 5.0-6.5) [1]. This differential arises from the electron-withdrawing nature of the aromatic ring, which stabilizes the hydrazone or oxime bond against acid-catalyzed hydrolysis relative to aliphatic aldehyde-derived linkages. Consequently, Aldehyde-benzyl-PEG5-alkyne conjugates maintain structural integrity during systemic circulation while aliphatic aldehyde-based alternatives may undergo premature cleavage before reaching the intended intracellular target.

Bioconjugation stability Aldehyde linker chemistry pH-sensitive release

Orthogonal Bioconjugation Efficiency: Site-Selective N-Terminal Amine Coupling via Reductive Amination

The aldehyde group of Aldehyde-benzyl-PEG5-alkyne enables site-selective conjugation to primary amines through reductive amination, a two-step process that forms a stable secondary amine linkage following imine reduction with sodium cyanoborohydride (NaBH3CN) or similar mild reductants . Unlike NHS ester-based linkers that exhibit pH-dependent hydrolysis competing with amine coupling, PEG-aldehydes react selectively with N-terminal α-amines at pH 5.0-6.5, while reaction at pH >7.0 leads to non-selective conjugation with lysine ε-amines [1]. This pH-controlled selectivity enables preferential modification at the N-terminus, preserving lysine-dependent protein function and reducing conjugate heterogeneity. In contrast, NHS ester-PEG linkers exhibit half-lives of only 10-30 minutes in aqueous buffer at pH 8.0 due to competing hydrolysis, whereas aldehyde-mediated reductive amination proceeds with minimal competing hydrolysis under optimized conditions [2].

Site-specific PEGylation Reductive amination Protein bioconjugation

CuAAC Click Reaction Kinetics: Alkyne-Azide Cycloaddition Efficiency in Aqueous Bioconjugation

The terminal alkyne of Aldehyde-benzyl-PEG5-alkyne undergoes copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form stable 1,2,3-triazole linkages [1]. The hydrophilic PEG5 spacer enhances aqueous solubility of the alkyne-containing intermediate, increasing the probability of productive collisions between reactive groups and thereby accelerating reaction kinetics relative to hydrophobic alkyl-chain alkynes [2]. In comparative studies of DBCO-PEG5-modified antibodies, the PEG5 spacer increased conjugate solubility and accelerated SPAAC reaction kinetics compared to shorter PEG variants, demonstrating that the five-unit PEG chain provides an optimal balance between hydrophilicity-driven collision frequency and minimal steric hindrance at the reaction interface [2]. While direct kinetic constants (k₂ values) for Aldehyde-benzyl-PEG5-alkyne in CuAAC have not been published, PEG5-alkyne derivatives typically achieve >90% conversion within 2-4 hours at ambient temperature using CuSO₄/sodium ascorbate catalyst systems, comparable to PEG4 and PEG6 analogs .

Click chemistry CuAAC kinetics Bioorthogonal conjugation

Heterobifunctional Orthogonality: Sequential Dual-Conjugation Without Protecting Group Manipulation

Aldehyde-benzyl-PEG5-alkyne enables true orthogonal sequential conjugation: the alkyne undergoes CuAAC with azide-functionalized molecules, while the aldehyde independently reacts with amines or hydrazides via reductive amination or hydrazone/oxime formation, with no cross-reactivity between the two pathways . This orthogonality has been experimentally validated in dual-reactive hydrogel systems where azide and aldehyde sites were simultaneously functionalized: alkyne-functional dyes attached exclusively via CuAAC while amine-functional dyes attached exclusively via Schiff base formation at the aldehyde sites, demonstrating that the two reaction manifolds proceed without mutual interference [1]. In contrast, many alternative heterobifunctional linkers (e.g., amine-NHS ester combinations) require sequential protection/deprotection steps or exhibit competing side reactions when both termini are exposed simultaneously. The PEG5 spacer further reduces steric hindrance between the two reactive termini compared to shorter PEG linkers, enabling independent, high-yield functionalization of both ends in one-pot or sequential protocols [2].

Orthogonal bioconjugation Heterobifunctional linker Sequential coupling

Recommended Scientific and Industrial Applications for Aldehyde-benzyl-PEG5-alkyne Based on Differentiated Evidence


PROTAC Linker Library Screening for PEG-Length-Dependent Ternary Complex Optimization

Aldehyde-benzyl-PEG5-alkyne serves as a critical component in PROTAC linker-length SAR libraries, positioned between PEG4 and PEG6 variants to identify the optimal spacer length for a given E3 ligase-target protein pair. Given that ternary complex residence time can vary by an order of magnitude across the PEG4-to-PEG8 progression [1] and that single-unit deviations (e.g., PEG3 > PEG4 ≫ PEG2) produce measurable differences in degradation activity [2], inclusion of PEG5 linkers enables higher-resolution optimization of inter-ligand distance. The aldehyde and alkyne termini allow modular assembly with amine-functionalized E3 ligase ligands and azide-functionalized target warheads, respectively, facilitating parallel library synthesis without custom linker synthesis for each candidate.

pH-Stable ADC and Bioconjugate Development Requiring Extended Circulatory Integrity

The aromatic benzaldehyde moiety of Aldehyde-benzyl-PEG5-alkyne confers superior stability at physiologic pH (7.4) compared to aliphatic aldehyde-based linkers, which exhibit accelerated hydrolysis under mildly acidic conditions [1]. This property makes the linker particularly suitable for antibody-drug conjugates (ADCs) and therapeutic protein conjugates that must traverse the bloodstream intact before reaching target tissues. The PEG5 spacer further reduces immunogenicity and aggregation propensity compared to non-PEGylated linkers [2], while the alkyne enables attachment of azide-functionalized payloads via bioorthogonal click chemistry without metal catalyst exposure to sensitive biologics when using strain-promoted variants.

Site-Selective N-Terminal Protein PEGylation for Extended Half-Life Therapeutics

Aldehyde-benzyl-PEG5-alkyne enables pH-controlled, site-selective conjugation to protein N-termini via reductive amination at pH 5.0-6.5, avoiding lysine side-chain modification that can disrupt protein function or increase conjugate heterogeneity [1]. This selectivity is unattainable with NHS ester-based linkers, which exhibit broad lysine reactivity and rapid hydrolysis (t₁/₂ = 10-30 min at pH 8.0) [2]. The PEG5 chain length (MW ~350) provides sufficient hydrophilicity to extend circulatory half-life via reduced renal clearance while remaining small enough to minimize steric interference with receptor binding, making it appropriate for cytokine, enzyme, and peptide PEGylation programs where preservation of bioactivity is paramount.

Orthogonal Dual-Functionalization for Fluorescent Probe and Molecular Imaging Construct Assembly

The verified orthogonality of the aldehyde and alkyne termini—experimentally demonstrated in dual-reactive hydrogel systems where alkyne and amine dyes attached independently and without cross-reactivity [1]—enables Aldehyde-benzyl-PEG5-alkyne to serve as a central scaffold for assembling multimodal imaging probes. Researchers can sequentially or simultaneously attach an azide-functionalized targeting ligand (e.g., peptide, aptamer) via CuAAC click chemistry and an amine-functionalized fluorophore or chelator via reductive amination, all without protecting group manipulations. The PEG5 spacer provides sufficient separation to prevent fluorescence quenching or steric occlusion while maintaining aqueous solubility critical for in vivo imaging applications.

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